molecular formula C24H18N4O2S B2868860 (E)-5-((3-(5-methylfuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-phenyl-2-thioxoimidazolidin-4-one CAS No. 372098-42-5

(E)-5-((3-(5-methylfuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-phenyl-2-thioxoimidazolidin-4-one

Cat. No.: B2868860
CAS No.: 372098-42-5
M. Wt: 426.49
InChI Key: UJPQMWGIKHCCRC-XSFVSMFZSA-N
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Description

(E)-5-((3-(5-methylfuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-phenyl-2-thioxoimidazolidin-4-one is a useful research compound. Its molecular formula is C24H18N4O2S and its molecular weight is 426.49. The purity is usually 95%.
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Properties

IUPAC Name

(5E)-5-[[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O2S/c1-16-12-13-21(30-16)22-17(15-27(26-22)18-8-4-2-5-9-18)14-20-23(29)28(24(31)25-20)19-10-6-3-7-11-19/h2-15H,1H3,(H,25,31)/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPQMWGIKHCCRC-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NN(C=C2C=C3C(=O)N(C(=S)N3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)C2=NN(C=C2/C=C/3\C(=O)N(C(=S)N3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-5-((3-(5-methylfuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-phenyl-2-thioxoimidazolidin-4-one is a novel derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, characterization, and biological activities of this compound, drawing from diverse studies and findings.

Synthesis and Characterization

The synthesis of the target compound involves a multi-step process starting from 5-methylfuran and phenylhydrazine, leading to the formation of the pyrazole ring, followed by the introduction of the thioxoimidazolidin moiety. Characterization techniques such as NMR , FTIR , and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Table 1: Characterization Data

TechniqueObserved Data
FTIRC=N stretch at 1597 cm1^{-1}, C=S at 1249 cm1^{-1}
NMRSinglet at 2.38 ppm (CH₃), multiplet for aromatic protons
Mass SpecMolecular ion peak at m/z 400

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the thioxoimidazolidin structure exhibit significant antimicrobial properties. For instance, derivatives similar to our target compound were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that these compounds possess notable inhibitory effects, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 125 μg/mL depending on the specific derivative tested .

Anticancer Activity

The potential anticancer properties of thioxoimidazolidin derivatives have also been explored. In vitro studies suggest that these compounds can induce apoptosis in cancer cell lines, possibly through mechanisms involving oxidative stress and disruption of cellular signaling pathways. The structure-activity relationship indicates that the presence of the thioxo group is crucial for enhancing cytotoxic effects against cancer cells .

Case Studies

  • Study on Antimicrobial Effects : A group of researchers synthesized several thioxoimidazolidin derivatives and assessed their antimicrobial activity against clinical isolates. The study found that compounds with specific substitutions on the phenyl ring exhibited enhanced activity against resistant strains of bacteria .
  • Evaluation of Anticancer Properties : Another investigation focused on the anticancer effects of similar compounds on human breast cancer cell lines. The study reported a dose-dependent decrease in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutics .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways through mitochondrial dysfunction or activation of caspases.

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